N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
Historical Development of Quinazoline Derivatives
The quinazoline nucleus, first synthesized in 1869 by Griess via the reaction of anthranilic acid with cyanogen, marked the beginning of systematic exploration into its derivatives. Early work by Bischler and Lang in 1895 established decarboxylation routes for quinazoline-2-carboxylic acid, while Siegmund Gabriel’s 1903 method using o-nitrobenzylamine reduction laid groundwork for functionalized derivatives. The Niementowski reaction (1895), which couples anthranilic acids with amides to form 3H-quinazolin-4-ones, remains a cornerstone of quinazoline synthesis.
A pivotal advancement came in the mid-20th century with the discovery of bioactive quinazoline alkaloids, such as febrifugine, which demonstrated antimalarial properties. The 1980s–2000s saw the development of FDA-approved drugs like prazosin (anti-hypertensive) and gefitinib (EGFR inhibitor), underscoring quinazoline’s pharmaceutical relevance. Modern techniques, including microwave-assisted synthesis and green chemistry protocols, have since optimized yields and reduced reaction times for complex derivatives.
Significance in Heterocyclic Compound Research
Quinazoline’s bicyclic framework—a fusion of benzene and pyrimidine rings—confers unique electronic and steric properties, enabling diverse substitution patterns (Table 1). Its isomeric benzodiazine relatives (quinoxaline, cinnoline, phthalazine) lack the reactivity asymmetry inherent to quinazoline’s 1,3-diazine structure, making it a versatile scaffold for drug design.
Table 1: Comparative Properties of Benzodiazine Isomers
| Compound | Ring System | Key Reactivity Sites | Bioactivity Examples |
|---|---|---|---|
| Quinazoline | Benzene + Pyrimidine | N-1, N-3, C-2, C-4 | Anticancer, antimicrobial |
| Quinoxaline | Benzene + Pyrazine | N-1, N-4 | Antibacterial, antiviral |
| Cinnoline | Benzene + Pyridazine | N-1, N-2 | Antifungal, anti-inflammatory |
The target compound’s structure—featuring two 4-oxoquinazolin-3(4H)-one units linked by a hexanamide chain—highlights quinazoline’s capacity for modular design. Such dimeric systems exploit hydrogen bonding (via carbonyl groups) and hydrophobic interactions (via the isopropyl and alkyl chain) for enhanced target binding.
Contemporary Research Trends in Bicyclic Quinazoline Systems
Recent advances focus on eco-friendly synthesis and functionalization of bicyclic quinazolines. Microwave irradiation (MWI), for instance, accelerates the Niementowski reaction, achieving 78% yield for 2-chloromethylquinazolin-4(3H)-one in 1.5 hours versus 55% yield over 30 hours conventionally. Solid-supported catalysts like montmorillonite K-10 further enhance efficiency under solvent-free conditions.
Table 2: Microwave-Assisted Synthesis of Quinazoline Derivatives
The target derivative’s synthesis likely employs a multi-step strategy:
- Formation of 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-amine : Via Niementowski condensation of 6-nitroanthranilic acid with isopropylamine, followed by nitro reduction.
- Hexanamide linker introduction : Coupling the amine with 6-bromohexanoyl chloride, then substituting bromide with 4-oxoquinazolin-3(4H)-yl via nucleophilic displacement.
This approach aligns with trends toward atom-efficient, multi-component reactions that minimize waste and improve scalability.
Properties
Molecular Formula |
C25H27N5O3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C25H27N5O3/c1-17(2)30-16-27-22-12-11-18(14-20(22)25(30)33)28-23(31)10-4-3-7-13-29-15-26-21-9-6-5-8-19(21)24(29)32/h5-6,8-9,11-12,14-17H,3-4,7,10,13H2,1-2H3,(H,28,31) |
InChI Key |
SGFSEMKQIOSZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions are various quinazolinone derivatives, which can have different biological activities and properties depending on the substituents introduced during the reactions.
Scientific Research Applications
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Quinazolinone derivatives, including this compound, have shown promise in the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(E)-N-Hydroxypropenamides (Compounds 9a–9m, 10a–10m)
These derivatives, synthesized via a four-step pathway (Scheme 1 in ), share the 4-oxoquinazoline core but differ in substituents and linker chemistry:
- Alkyl Substituents :
- 9a (Ethyl) : Melting point (mp) 168–169°C, yield 62%, purity >95% .
- 9d (Propyl) : mp 177–178°C, yield 65%, purity >95% .
- 9e (Butyl) : mp 181–182°C, yield 69%, purity >95% .
Increasing alkyl chain length correlates with higher melting points and yields, likely due to enhanced crystallinity and reaction efficiency.
Aryl Substituents :
Linker Variations :
The target compound’s hexanamide linker contrasts with the shorter propenamide (C3) chains in compounds 9a–9m. Longer linkers may improve solubility or target engagement but could reduce oral bioavailability due to increased molecular weight.
Propanamide Derivatives
- 3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide (CAS 1574354-28-1): This analogue features a methoxyphenyl-propanamide substituent.
N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide :
The isoxazole-dioxane moiety introduces heterocyclic diversity, which may influence pharmacokinetic properties such as metabolic stability .
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound belonging to the quinazoline family, which is known for its diverse biological activities. The unique molecular structure of this compound, characterized by multiple functional groups, positions it as a subject of interest in medicinal chemistry.
Molecular Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O3 |
| Molecular Weight | 417.47 g/mol |
| CAS Number | 1574363-33-9 |
The presence of both quinazolinone and amide functionalities enhances its potential pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer activities. Research indicates that compounds like this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, related quinazoline compounds have demonstrated inhibitory effects on human myelogenous leukemia K562 cells with IC50 values as low as 0.5 μM .
Antimicrobial Activity
Compounds within the quinazoline class have shown promising antibacterial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The structural stability of the quinazolinone nucleus contributes to its effectiveness in these applications, suggesting that this compound could possess similar properties.
The biological activity of this compound is believed to involve interaction with specific biological targets. Preliminary studies suggest that these compounds may inhibit key enzymes or receptors involved in cancer progression and microbial resistance .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated a series of 4(3H)-quinazolinone derivatives for their antitumor activities. Among them, certain derivatives exhibited potent inhibitory effects on cancer cell proliferation, indicating the potential for developing new anticancer agents based on this scaffold .
- Antimicrobial Activity : Research has indicated that modifications to the quinazoline structure can enhance antibacterial efficacy. For instance, derivatives with specific substituents at the 6 or 8 positions showed increased activity against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
